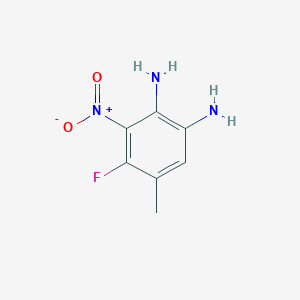
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: To introduce the fluorine atom.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution Reagents: Such as halogens for electrophilic aromatic substitution.
Major Products
Amines: From reduction reactions.
Nitro Compounds: From oxidation reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the amino groups.
5-Methyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with amino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8FN3O2 |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
4-fluoro-5-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(9)6(10)7(5(3)8)11(12)13/h2H,9-10H2,1H3 |
InChI Key |
FPIBRVBEIRXZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



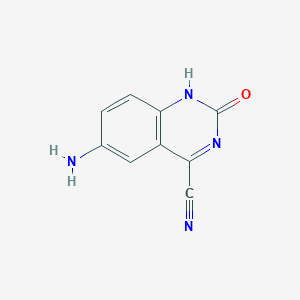

![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)
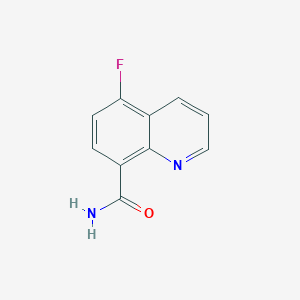

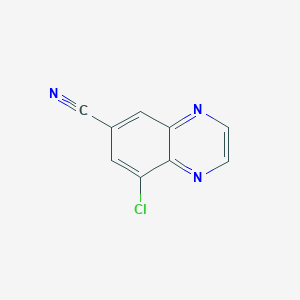
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)

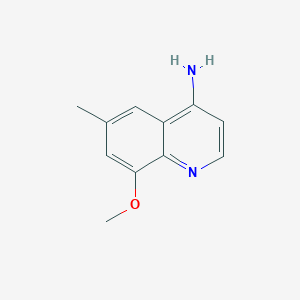

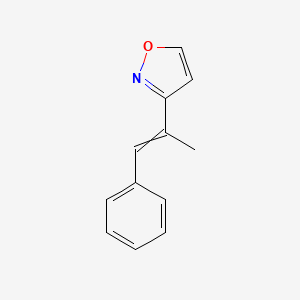

![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)
